

4-Chloroindole CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Chloroindole

Cat. No.: B013527

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An In-Depth Technical Guide to **4-Chloroindole**: Properties, Synthesis, and Applications for a Senior Application Scientist

Introduction

4-Chloroindole (CAS No: 25235-85-2) is a halogenated aromatic heterocyclic organic compound that has emerged as a critical building block in synthetic chemistry.^[1] Its indole core, substituted with a chlorine atom at the 4-position, provides a unique electronic and steric profile that chemists can exploit for constructing complex molecular architectures. While not a household name, this compound is an indispensable intermediate for researchers and development professionals in both the agrochemical and pharmaceutical industries.^[1] This guide offers an in-depth look at the essential technical data of **4-Chloroindole**, its synthesis, and its pivotal role in the development of bioactive molecules.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research. **4-Chloroindole** is typically a yellowish-brown liquid under standard conditions, though it can also appear as a solid depending on purity and temperature.^[2] Its key properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	25235-85-2	[1][3]
Molecular Formula	C ₈ H ₆ ClN	[1][3]
Molecular Weight	151.59 g/mol	[1][3]
IUPAC Name	4-chloro-1H-indole	[1]
Appearance	Yellowish-brown liquid	[2]
Boiling Point	129-130 °C at 4 mmHg	[3]
Density	1.259 g/mL at 25 °C	[3]
Solubility	Soluble in ethanol (50 mg/mL)	[3]
Refractive Index	n ₂₀ /D 1.628	[3]

Core Synthesis Pathway

The practical synthesis of **4-Chloroindole** and its derivatives is crucial for its accessibility in research. A well-documented pathway involves a multi-step process starting from 2-chloro-6-nitrotoluene. This route is particularly valuable as it leads to key intermediates used in the production of the highly active plant hormone, **4-chloroindole-3-acetic acid (4-Cl-IAA)**. The causality behind this synthetic choice lies in the strategic placement of functional groups on the starting benzene ring, which directs the formation of the indole structure through cyclization.

The diagram below outlines a validated synthesis route, which showcases the formation of the **4-chloroindole** core as an integral part of the pathway to produce valuable downstream products.

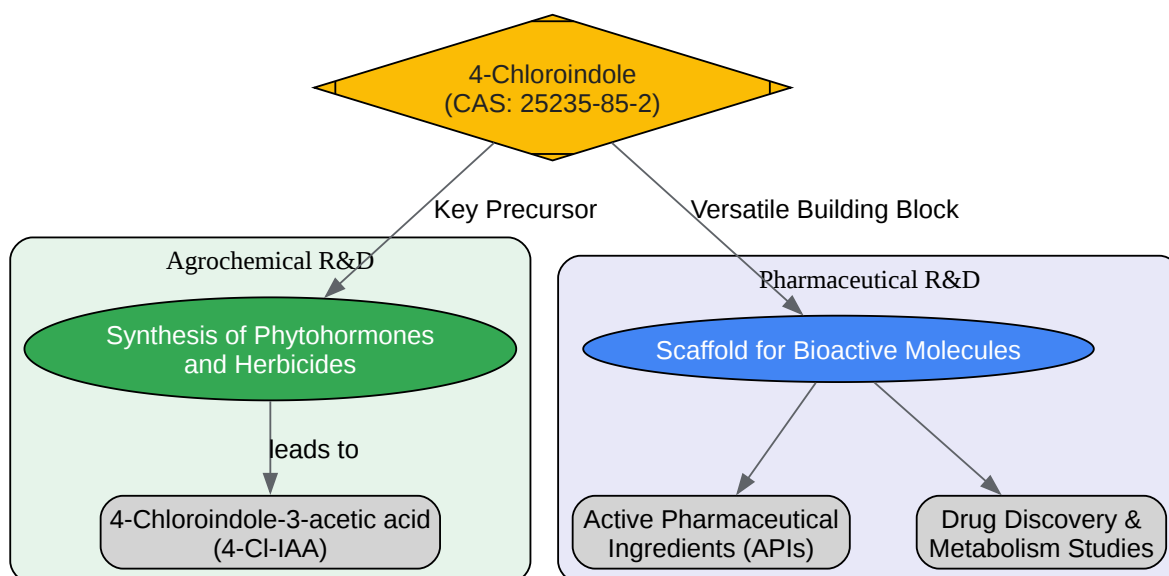


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Caption: Multi-step synthesis pathway for **4-Chloroindole-3-acetic acid**.

Key Applications in Research & Development

The utility of **4-Chloroindole** is best understood through its application as a precursor in two major scientific fields: agrochemicals and pharmaceuticals.



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Caption: Major R&D applications of **4-Chloroindole**.

Precursor to the Phytohormone 4-Chloroindole-3-acetic acid (4-Cl-IAA)

The most prominent application of **4-Chloroindole** is in the synthesis of **4-Chloroindole-3-acetic acid (4-Cl-IAA)**, a potent natural plant hormone.[4] Found in the seeds of legumes like peas and broad beans, 4-Cl-IAA is a chlorinated analogue of the common auxin, indole-3-acetic acid (IAA).[5] Its heightened biological activity is an area of intense research; it is believed to act as a "death hormone" that maturing seeds release to trigger senescence in the

parent plant, thereby mobilizing nutrients for seed development.[5] This powerful effect also makes it a candidate for use as a herbicide.[6]

A practical laboratory synthesis of 4-Cl-IAA can be achieved via the hydrolysis of **4-chloroindole-3-acetonitrile**. [3] The choice of a nitrile intermediate is strategic, as nitriles can be cleanly and efficiently hydrolyzed to carboxylic acids under basic conditions.

Experimental Protocol: Synthesis of 4-Cl-IAA from **4-Chloroindole-3-acetonitrile**

This protocol is adapted from the methodology described by Katayama, M. (2000).[3]

- **Reaction Setup:** Dissolve **4-chloroindole-3-acetonitrile** (e.g., 0.36 mol) in methanol (500 mL).
- **Hydrolysis:** Add a 40% potassium hydroxide (KOH) solution (300 mL) to the methanol solution. The use of a strong base like KOH is essential for the complete saponification of the nitrile group to the carboxylate salt.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 16 hours with stirring. The elevated temperature accelerates the hydrolysis process.
- **Workup - Solvent Removal:** After cooling, concentrate the reaction mixture under reduced pressure to remove the methanol, leaving an aqueous solution.
- **Workup - Extraction (1):** Extract the aqueous solution three times with diethyl ether to remove any unreacted starting material and non-acidic impurities. Discard the ether layers.
- **Workup - Acidification:** Acidify the remaining aqueous layer with a 6 N hydrochloric acid (HCl) solution until it is strongly acidic. This step protonates the potassium carboxylate salt to form the desired carboxylic acid, which will precipitate if its water solubility is low.
- **Workup - Extraction (2):** Extract the acidified solution four times with ethyl acetate. The product, 4-Cl-IAA, will move into the organic ethyl acetate layer.
- **Isolation:** Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **4-chloroindole-3-acetic acid**. Further purification can be achieved by recrystallization.

Building Block in Pharmaceutical Development

In the pharmaceutical sector, the indole ring is a well-established "privileged scaffold" found in numerous approved drugs. **4-Chloroindole** serves as a valuable starting material for creating derivatives with potential therapeutic properties.^[1] The chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a useful modification in drug discovery campaigns. Research linked to **4-Chloroindole** derivatives includes studies on:

- **Drug Metabolism:** Investigating the role of specific amino acid residues in the hydroxylation of **4-chloroindole** by cytochrome P450 2A6, a key enzyme in human drug metabolism.
- **Antimicrobial Agents:** The development of iodoindoles, which have shown rapid killing and biofilm inhibition against multidrug-resistant bacteria.

Analytical Characterization

For any researcher, verifying the identity and purity of **4-Chloroindole** is a non-negotiable step. Standard analytical techniques used for its characterization include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
- **Mass Spectrometry (MS):** Confirms the molecular weight (151.59 g/mol) and isotopic pattern characteristic of a monochlorinated compound.^[1]
- **Infrared (IR) Spectroscopy:** Identifies functional groups present in the molecule, such as the N-H stretch of the indole ring.

Authoritative spectral data for reference can be found in public databases such as PubChem.^[1]

Safety, Handling, and Storage

As a chemical intermediate, **4-Chloroindole** requires careful handling.

- **Hazards:** It is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a cool, dry place, typically between 0-8 °C.[2] It should be kept under an inert gas atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.[4]

Conclusion

4-Chloroindole is a compound of significant utility, bridging the gap between basic chemical feedstocks and high-value, complex molecules. Its primary role as an intermediate in the synthesis of the phytohormone 4-Cl-IAA underscores its importance in agrochemical research. Simultaneously, its function as a versatile scaffold in medicinal chemistry highlights its potential for the discovery of new therapeutic agents. For scientists and researchers, a thorough understanding of its properties, synthesis, and safe handling is essential to fully leverage the potential of this valuable chemical building block.

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